molecular formula C11H11NO2 B13797773 Acetamide,N-(3-oxo-1-phenyl-1-allyl)-

Acetamide,N-(3-oxo-1-phenyl-1-allyl)-

Cat. No.: B13797773
M. Wt: 189.21 g/mol
InChI Key: OUGFSZHNRYPDOG-YRNVUSSQSA-N
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Description

Acetamide, N-(3-oxo-1-phenyl-1-allyl)- is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring with an allyl substituent and a keto group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, resulting in the formation of the desired acetamide derivative .

Industrial Production Methods

Industrial production of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-oxo-1-phenyl-1-allyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetamide, N-(3-oxo-1-phenyl-1-allyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-oxo-1-phenyl-butan-2-yl)acetamide
  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]-

Uniqueness

Acetamide, N-(3-oxo-1-phenyl-1-allyl)- is unique due to its specific structural features, such as the presence of an allyl group and a keto group attached to the phenyl ring.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(E)-3-oxo-1-phenylprop-1-enyl]acetamide

InChI

InChI=1S/C11H11NO2/c1-9(14)12-11(7-8-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)/b11-7+

InChI Key

OUGFSZHNRYPDOG-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N/C(=C/C=O)/C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(=CC=O)C1=CC=CC=C1

Origin of Product

United States

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